Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate is an organic compound with the molecular formula C8H17NO3. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-2-(hydroxymethyl)propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of tert-butyl (3-oxo-2-(hydroxymethyl)propyl)carbamate.
Reduction: Formation of tert-butyl (3-amino-2-(hydroxymethyl)propyl)amine.
Substitution: Formation of various substituted carbamates depending on the alkyl halide used.
Scientific Research Applications
Tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, such as phosphatidyl ethanolamines and ornithine derivatives.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the hydroxymethyl group.
N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxyl group compared to tert-butyl (3-amino-2-(hydroxymethyl)propyl)carbamate
Uniqueness
This compound is unique due to its dual functionality, providing both amine protection and a hydroxymethyl group for further chemical modifications. This makes it particularly useful in complex organic syntheses .
Properties
Molecular Formula |
C9H20N2O3 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h7,12H,4-6,10H2,1-3H3,(H,11,13) |
InChI Key |
DMYHDQCDVPWIQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.